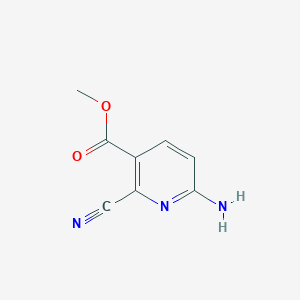

Methyl 6-amino-2-cyanonicotinate

説明

特性

分子式 |

C8H7N3O2 |

|---|---|

分子量 |

177.16 g/mol |

IUPAC名 |

methyl 6-amino-2-cyanopyridine-3-carboxylate |

InChI |

InChI=1S/C8H7N3O2/c1-13-8(12)5-2-3-7(10)11-6(5)4-9/h2-3H,1H3,(H2,10,11) |

InChIキー |

DKWCREIUGALUDG-UHFFFAOYSA-N |

正規SMILES |

COC(=O)C1=C(N=C(C=C1)N)C#N |

製品の起源 |

United States |

準備方法

Preparation Methods of Methyl 6-amino-2-cyanonicotinate

Detailed Synthetic Procedure from Literature

Esterification of Nicotinic Acid to Methyl Nicotinate

- Nicotinic acid is esterified by refluxing with methanol or ethanol in the presence of catalytic sulfuric acid.

- For example, 2.0 g of nicotinic acid was refluxed with ethanol and catalytic concentrated sulfuric acid at 85°C for 8 hours, yielding ethyl nicotinate in 98% yield after work-up and purification.

Formation of Pyridine N-Oxide and Cyanation

- The methyl nicotinate derivative is oxidized using 3-chloroperoxybenzoic acid (mCPBA) to form the corresponding pyridine N-oxide.

- The N-oxide undergoes nucleophilic substitution with trimethylsilyl cyanide (TMSCN) in the presence of triethylamine at reflux for 10 hours, yielding ethyl 6-cyanonicotinate with approximately 50% yield after chromatographic purification.

Amination to Introduce the 6-Amino Group

- The cyano-substituted ester is then subjected to amination by reaction with sodium and ammonium chloride in ethanol to introduce the amino group at position 6, yielding methyl 6-amino-2-cyanonicotinate.

Alternatively, a one-pot synthesis method has been patented for the related compound 2-amino-6-methylnicotinic acid, which shares structural similarity and synthetic logic with methyl 6-amino-2-cyanonicotinate:

- 2-Chloro-3-cyano-6-methylpyridine is reacted with an aqueous ammonia solution (20-30%) in a molar excess (10-50 times) at elevated temperatures (120-180°C) for 2-10 hours in an autoclave.

- After ammonia removal under reduced pressure, a base such as sodium hydroxide or potassium hydroxide is added (1-4 times molar excess), and the mixture is stirred at 80-100°C for 2-5 hours.

- The reaction mixture is acidified to pH 4-5 with hydrochloric acid to precipitate the amino acid derivative.

- Filtration, washing, and drying yield the target amino compound with high purity (up to 97%) and yields ranging from 38.5% to 82.9% depending on conditions.

Although this patent focuses on the acid form, analogous esterification steps can be applied to obtain methyl esters such as methyl 6-amino-2-cyanonicotinate.

Experimental Data Summary

Purification and Characterization

- Purification is typically achieved by crystallization after acidification or by silica gel column chromatography, depending on the intermediate.

- High purity is confirmed by liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.

- Melting points and mass spectrometry data are used to confirm compound identity.

Research Outcomes and Analysis

- The one-pot amination method from 2-chloro-3-cyano-6-methylpyridine provides a practical and scalable route to amino-substituted nicotinic acid derivatives with high purity and good yields.

- The stepwise method involving pyridine N-oxide intermediates and subsequent cyanation and amination offers versatility but may suffer from moderate yields and requires chromatographic purification.

- Reaction conditions such as temperature, ammonia concentration, and reaction time critically influence the yield and purity.

- The use of strong bases post-ammonia treatment facilitates conversion to the acid form, which can then be esterified if required.

- These synthetic routes are valuable for producing intermediates for pharmaceutical active ingredients and agrochemicals, demonstrating industrial relevance.

化学反応の分析

Types of Reactions: Methyl 6-amino-2-cyanonicotinate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the cyano group to an amine group.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.

Major Products Formed: The major products formed from these reactions include various substituted nicotinates and aminonicotinates, which can be further utilized in the synthesis of more complex molecules .

科学的研究の応用

Methyl 6-amino-2-cyanonicotinate has a wide range of applications in scientific research:

作用機序

The mechanism of action of Methyl 6-amino-2-cyanonicotinate involves its interaction with specific molecular targets. The compound can act as a nucleophile, participating in various biochemical pathways. Its cyano group can undergo hydrolysis to form amides, which are key intermediates in many biological processes .

類似化合物との比較

Comparison with Similar Compounds

Structural Analogues with Varying Substituents

Key structural analogs differ in substituents at positions 2 and 6, impacting electronic properties, molecular weight, and applications:

Electronic and Physical Properties

- Cyano vs. Methyl (C≡N vs. CH₃): The cyano group in the target compound increases electrophilicity at position 2, enhancing reactivity in nucleophilic substitution compared to methyl-substituted analogs.

- Halogen Effects (F, Cl, I): Fluorine (small, electronegative) improves metabolic stability, while iodine (bulky) increases molecular weight and may hinder solubility.

- Boiling Point/Density: Methyl 6-amino-2-chloro-3-iodoisonicotinate exhibits a high predicted boiling point (401.1°C) and density (1.992 g/cm³), attributed to halogenation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。